molecular formula C8H13Br B12315255 1-(2-Bromoethyl)-2-cyclopropylcyclopropane

1-(2-Bromoethyl)-2-cyclopropylcyclopropane

Cat. No.: B12315255
M. Wt: 189.09 g/mol
InChI Key: RBLRGZIBVFJYMW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-cyclopropylcyclopropane is an organic compound characterized by the presence of a bromoethyl group attached to a cyclopropyl ring

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-2-cyclopropylcyclopropane typically involves the reaction of cyclopropyl derivatives with bromoethyl reagents. One common method includes the use of cyclopropylmagnesium bromide, which reacts with 2-bromoethanol under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, yielding ethyl derivatives.

Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions vary depending on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and interactions due to its reactive bromoethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-2-cyclopropylcyclopropane exerts its effects involves the interaction of the bromoethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromoethyl)-2-cyclopropylcyclopropane include:

    1-(2-Bromoethyl)-cyclopropane: Lacks the additional cyclopropyl ring, resulting in different reactivity and applications.

    1-(2-Alkoxyethyl)-cyclopropane: Contains an alkoxy group instead of a bromoethyl group, leading to variations in chemical behavior.

    1-(2-Dialkylaminoethyl)-cyclopropane:

The uniqueness of this compound lies in its dual cyclopropyl structure combined with the reactive bromoethyl group, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

1-(2-bromoethyl)-2-cyclopropylcyclopropane

InChI

InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2

InChI Key

RBLRGZIBVFJYMW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2CCBr

Origin of Product

United States

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